molecular formula C10H11NO2 B3347635 (6-methoxy-1H-indol-3-yl)methanol CAS No. 140862-48-2

(6-methoxy-1H-indol-3-yl)methanol

Cat. No.: B3347635
CAS No.: 140862-48-2
M. Wt: 177.2 g/mol
InChI Key: OBSODHNFAUHGOK-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-3-yl)methanol is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-3-yl)methanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 6-methoxyindole with formaldehyde in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-methoxy-1H-indol-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes, including cell signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (6-methoxy-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism may vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methoxy-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the C-6 position can enhance its stability and modulate its interaction with biological targets .

Properties

IUPAC Name

(6-methoxy-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSODHNFAUHGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466829
Record name 1H-Indole-3-methanol, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140862-48-2
Record name 1H-Indole-3-methanol, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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